3-Piperidineacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXRHAACRPUBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300759 | |
| Record name | 3-Piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74494-52-3 | |
| Record name | 3-Piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74494-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidineacetic acid | |
| Source | DTP/NCI | |
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| Record name | 3-Piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Piperidineacetic Acid
Stereoselective and Asymmetric Synthesis Approaches to 3-Piperidineacetic Acid and its Chiral Derivatives
The creation of stereochemically defined this compound derivatives is crucial for the development of specific and effective therapeutic agents. Various synthetic strategies have been developed to control the stereochemistry at the C3 position and other potential stereocenters on the piperidine (B6355638) ring.
Enantioselective Pathways for Piperidine Ring Construction
The enantioselective synthesis of the 3-substituted piperidine core of this compound can be achieved through several modern catalytic methods. While direct asymmetric synthesis of this compound is not extensively documented, established methodologies for the synthesis of enantioenriched 3-substituted piperidines are applicable to its precursors.
One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) precursor. This method provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. lookchem.comlookchem.com A typical three-step process involves the partial reduction of a pyridine (B92270) derivative, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched 3-substituted piperidine. lookchem.com The versatility of this method allows for the introduction of a variety of substituents at the 3-position, which can be a masked or direct precursor to the acetic acid side chain.
Another powerful approach is the use of chiral catalysts to induce enantioselectivity in ring-closing reactions. For instance, the intramolecular asymmetric aza-Michael reaction catalyzed by a chiral phosphoric acid can be employed to construct the piperidine ring with high enantiomeric excess. chemsrc.com This "Clip-Cycle" approach involves an initial cross-metathesis to create a suitable acyclic precursor, which then undergoes enantioselective cyclization. chemsrc.com
(S)-1-Boc-3-piperidineacetic acid methyl ester is a key chiral building block used in the synthesis of more complex molecules, highlighting the importance of enantioselective methods. lookchem.com Its availability facilitates the development of enantiomerically pure pharmaceuticals. lookchem.com
Diastereoselective Synthesis of Substituted this compound Scaffolds
The synthesis of substituted this compound scaffolds with multiple stereocenters requires methods that can control the relative stereochemistry of the substituents. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.
For instance, the reaction of N-galactosyl-pyridin-2-one with Grignard reagents or organocuprates can lead to 4-substituted 5,6-dehydro-piperidin-2-ones with excellent stereoselectivity. semanticscholar.org These intermediates can then be further functionalized at the 3-position and the double bond reduced to create highly substituted piperidine derivatives with defined stereochemistry. semanticscholar.org
Another strategy involves the stereoselective annulation of 1,3-azadienes with anhydrides to produce 2-oxopiperidines bearing multiple contiguous stereocenters. biosynce.com These intermediates can then be elaborated to introduce the acetic acid side chain at the 3-position. The inherent stereochemistry of the starting materials and the controlled reaction conditions allow for the selective formation of one diastereomer.
Catalytic Hydrogenation in the Formation of Piperidineacetic Acid Derivatives
Catalytic hydrogenation of pyridine derivatives is a fundamental and widely used method for the synthesis of the piperidine ring. For the preparation of this compound, the direct hydrogenation of 3-pyridylacetic acid or its esters is the most straightforward approach.
Various catalysts and conditions have been explored for the hydrogenation of substituted pyridines. Platinum oxide (PtO2) has been shown to be an effective catalyst for the hydrogenation of pyridine derivatives in glacial acetic acid under hydrogen pressure. ambeed.com This method has been applied to a range of substituted pyridines, affording the corresponding piperidines. ambeed.com A specific example involves the hydrogenation of 3-pyridylacetic acid in the presence of platinum oxide in an aqueous hydrochloric acid solution under hydrogen pressure to yield this compound. chemme.com
Homogeneous catalysts, such as iridium complexes, have also been employed for the selective hydrogenation of pyridinium (B92312) salts, offering a route to substituted piperidines under mild conditions. chemicalbook.com The choice of catalyst and reaction conditions can be crucial to avoid side reactions and to achieve high yields and selectivity. For instance, palladium on carbon is another commonly used catalyst for pyridine hydrogenation. nih.gov
Functional Group Interconversions and Derivatization Strategies
Once the this compound scaffold is synthesized, further modifications of the carboxylic acid and the piperidine nitrogen are often necessary to explore structure-activity relationships and to develop drug candidates.
Carboxylic Acid Functionalization in this compound Derivatives
The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.
Esterification of this compound can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemsynce.com Alternatively, coupling reagents commonly used in peptide synthesis, such as TBTU, TATU, or COMU, can be employed to form esters with both phenols and aliphatic alcohols under mild conditions. google.com The use of dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride also provides an efficient route to esters. google.com
Amide bond formation is a cornerstone of medicinal chemistry and is frequently used to derivatize carboxylic acids. researchgate.netresearchgate.net this compound can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This is typically achieved by activating the carboxylic acid in situ. Common activating agents include carbodiimides like DCC, DIC, and EDC, often used with additives to prevent racemization and improve efficiency. researchgate.net Phosphonium and uronium reagents, such as PyBOP and HATU, are also highly effective for amide coupling. sigmaaldrich.com A more classical approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, often in the presence of a base like pyridine or a tertiary amine. labseeker.com
Below is a table summarizing common reagents for amide bond formation:
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization if additives are not used. researchgate.net |
| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, commonly used in peptide synthesis. sigmaaldrich.com |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Requires a two-step process but is highly reactive. labseeker.com |
Modification of the Piperidine Nitrogen in this compound Derivatives
The secondary amine of the piperidine ring in this compound derivatives is a key site for functionalization, allowing for the introduction of a wide variety of substituents to modulate the compound's properties.
N-Alkylation of the piperidine nitrogen can be accomplished by reacting the amine with an alkyl halide. equationchemical.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. equationchemical.com The choice of solvent, base, and reaction temperature can influence the efficiency of the alkylation. Direct N-alkylation using alcohols as alkylating agents, catalyzed by ruthenium complexes, offers a more atom-economical and environmentally friendly alternative. xinkaibio.com
N-Acylation is another common modification, leading to the formation of N-acylpiperidine derivatives. This can be achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov Acetic acid has also been reported as a catalyst for the N-acylation of amines using esters as the acyl source. biosynce.com The use of N-acylbenzotriazoles, prepared from carboxylic acids, provides a mild and efficient method for acylating amines. The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protecting groups are commonly used N-acyl derivatives in the synthesis of piperidine-containing compounds. nih.gov
The following table provides examples of common N-functionalization reactions for piperidine derivatives:
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DIPEA) | N-Alkylpiperidine |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylpiperidine |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Arylpiperidine |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine |
Introduction of Vinyl Moieties into Piperidineacetic Acid Structures
The incorporation of vinyl groups into the piperidineacetic acid framework is a significant transformation, yielding versatile intermediates for further functionalization. Various synthetic strategies have been developed to achieve this, primarily relying on transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations.
One of the most prominent methods for creating a carbon-carbon bond to introduce a vinyl group is the Mizoroki-Heck reaction. This palladium-catalyzed reaction couples an unsaturated halide or triflate with an alkene. In the context of piperidine synthesis, this reaction can be applied to a suitably functionalized piperidine precursor to append a vinyl substituent. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the vinylated product and regenerate the catalyst. chem-station.com A rhodium-catalyzed asymmetric reductive Heck-type reaction has also been reported for the synthesis of 3-substituted tetrahydropyridines from vinyl boronic acids, which can then be reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org
Intramolecular cyclization strategies offer another powerful route to vinyl-substituted piperidines. Research has been conducted on the synthesis of substrates designed for thermal ene cyclization to create the N-substituted 3-vinyl-4-piperidineacetic acid scaffold. researchgate.net This approach involves constructing a 1,7-diene precursor that, upon heating, undergoes a pericyclic reaction to form the six-membered piperidine ring with the desired vinyl group at the 3-position. Carbonyl ene and Prins cyclizations of specific aldehyde precursors, promoted by Lewis or Brønsted acids, have also been shown to produce 3,4-disubstituted piperidines, demonstrating the utility of cyclization pathways in constructing these complex scaffolds. nih.gov
| Method | Catalyst/Reagent | Substrate Type | Key Features |
| Mizoroki-Heck Reaction | Palladium(0) complex | Unsaturated halide/triflate and an alkene | Highly functional group tolerant; effective for creating substituted olefins. chem-station.comnih.gov |
| Reductive Heck Reaction | Rhodium complex | Vinyl boronic acid and dihydropyridine | Provides enantioenriched 3-substituted piperidines with high yield and stereoselectivity. snnu.edu.cn |
| Thermal Ene Cyclization | Heat | 1,7-diene precursor | Forms the piperidine ring and installs the vinyl group simultaneously. researchgate.net |
| Prins Cyclization | Brønsted Acid (e.g., HCl) | Aldehyde with an alkene moiety | Yields cis-3,4-disubstituted piperidines with high diastereoselectivity. nih.gov |
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of advanced protocols that are not only efficient and high-yielding but also adhere to the principles of green chemistry, such as minimizing waste, avoiding hazardous reagents, and improving atom economy. The synthesis of piperidine derivatives, including this compound, has benefited significantly from these advancements.
A key area of improvement has been the development of more sustainable catalytic systems. For the Mizoroki-Heck reaction, research has focused on creating highly active, air-stable, and easily prepared palladium catalysts. For instance, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been identified as an attractive and "green" catalyst that operates under mild conditions and is easily separated from the reaction products due to its degradation into benign salts during work-up. nih.gov
Chemo-enzymatic methods represent a significant step forward in sustainable synthesis. These approaches combine the selectivity of biocatalysts with traditional chemical reactions to produce chiral compounds under benign conditions. One such method for preparing stereo-defined substituted piperidines involves a one-pot amine oxidase/ene imine reductase cascade, which avoids harsh reagents and provides access to important chiral building blocks. nih.gov
| Protocol | Key Principle | Advantages | Example Application |
| "Green" Catalysis | Use of stable, recyclable, or easily degradable catalysts. | Reduced metal waste, milder reaction conditions, easier product purification. nih.gov | Use of specific palladium-aminophosphine complexes in Mizoroki-Heck cross-coupling reactions. nih.govresearchgate.net |
| Chemo-enzymatic Synthesis | Combination of chemical and biocatalytic steps. | High stereoselectivity, mild aqueous conditions, reduced environmental impact. nih.gov | One-pot cascade reactions to produce stereo-enriched chiral piperidines. nih.gov |
| Alternative Synthetic Routes | Avoiding classical named reactions with poor atom economy or harsh conditions. | Higher efficiency, improved safety, less waste. nih.govresearchgate.net | Development of non-Dieckman approaches for N-substituted piperidones. nih.gov |
| Electrochemical Synthesis | Using electricity to drive chemical reactions in flow reactors. | Avoids toxic reagents, high efficiency, scalability, mild conditions. nih.govresearchgate.net | Electroreductive cyclization of imines to form the piperidine ring. nih.gov |
Structure Activity Relationship Sar Studies of 3 Piperidineacetic Acid Derivatives
Conformational Analysis and its Impact on Biological Activity
Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding the biological activity of 3-piperidineacetic acid derivatives. The spatial orientation of the piperidine (B6355638) ring and the acetic acid side chain dictates how these molecules interact with their biological targets.
Influence of Stereochemistry on Ligand-Target Interactions
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like many this compound derivatives. The specific three-dimensional arrangement of atoms, or stereoisomerism, can significantly affect how a ligand binds to its target receptor. The chirality of a receptor's binding site often leads to selective interactions with only one enantiomer or diastereomer of a chiral ligand.
The piperidine ring in this compound can exist in different conformations, typically a chair or a boat form, with the chair conformation being the most stable. The substituents on the piperidine ring can adopt either an axial or equatorial position. The relative orientation of the acetic acid group at the 3-position is crucial for biological activity. The specific stereoisomers of chiral derivatives can exhibit distinct selectivities for their biological targets. For instance, studies on chiral methyl-substituted aryl piperazinium compounds have shown that different stereoisomers display varied selectivity for nicotinic acetylcholine (B1216132) receptors. researchgate.net This highlights that the precise spatial arrangement of substituents can dictate receptor interaction and functional outcome.
Conformational Constraint Applications in Peptides Utilizing this compound Derivatives
Incorporating conformationally constrained amino acid surrogates into peptides is a widely used strategy in medicinal chemistry to enhance their biological properties, such as potency, selectivity, and metabolic stability. mdpi.comnih.gov this compound, as a cyclic β-amino acid and a GABA analogue, represents a valuable scaffold for creating such constrained peptidomimetics.
The rigid piperidine ring can lock the peptide backbone into a specific orientation, mimicking natural secondary structures like β-turns. This conformational restriction can pre-organize the peptide into a bioactive conformation, leading to a higher affinity for its target receptor. The use of such constrained dipeptide surrogates is an effective tool in structure-activity relationship studies to identify the biologically active conformers of peptides.
While direct examples of this compound incorporation into peptides are not extensively documented in readily available literature, the principles of using similar cyclic amino acids are well-established. For instance, the synthesis of peptidomimetics using building blocks like 4-oxo-4-(piperazine-1-yl)butyric acid as an arginine-mimetic has been reported to yield compounds with anti-aggregatory activity. mdpi.com The incorporation of GABA and its analogues into peptide sequences has also been explored to modulate GABAergic neurotransmission. mdpi.com These examples underscore the potential of using structurally related compounds like this compound to create novel peptidomimetics with tailored biological activities. The flexibility of peptides can be modulated by inserting GABA, and this principle can be extended to its cyclic analogue, this compound, to create more rigid structures. researchgate.net
Pharmacophore Elucidation for this compound-Based Bioactive Molecules
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore for this compound-based bioactive molecules is essential for designing new compounds with desired biological activities.
Role of Piperidine and Acetic Acid Moieties in Biological Recognition
The piperidine ring and the acetic acid moiety are the two key components of this compound, and both play crucial roles in its biological recognition.
The piperidine moiety is a common scaffold in many biologically active compounds and is often considered a "privileged structure" in medicinal chemistry. Its nitrogen atom is typically protonated at physiological pH, allowing it to form ionic interactions with negatively charged residues in the binding sites of receptors. The piperidine ring itself can engage in van der Waals and hydrophobic interactions. Pharmacophore models for various piperidine-containing compounds often include a positively ionizable feature corresponding to the piperidine nitrogen, along with hydrophobic and aromatic ring features. nih.gov For sigma-1 receptor ligands, the piperidine ring has been identified as a critical structural element for activity.
The acetic acid moiety provides a carboxylic acid group, which is also typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group can participate in ionic bonds and hydrogen bonds with positively charged or polar residues in the receptor binding pocket. Acetic acid itself has demonstrated antibacterial activity, suggesting its potential to interact with biological systems. In the context of this compound, the carboxylate group is a key feature for interacting with complementary sites on the target protein.
Together, the piperidine and acetic acid moieties create a zwitterionic structure at physiological pH, with a positively charged nitrogen and a negatively charged carboxylate. This charge distribution is a critical determinant of how the molecule orients itself within a binding site and the types of interactions it can form.
Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity
Modifying the core structure of this compound with various substituents can have a profound impact on its receptor binding affinity and selectivity. These modifications can alter the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with the target receptor.
Structure-activity relationship studies on related piperidine and piperazine (B1678402) derivatives have provided valuable insights into the effects of substituent modifications. For example, in a series of 3,3-dimethylpiperidine (B75641) derivatives, the introduction of heterocyclic or bicyclic nuclei with varying lipophilicities significantly affected their affinity for sigma-1 receptors. Generally, more planar and hydrophilic heteronuclei led to a decrease in affinity for both sigma receptor subtypes.
The following table summarizes the impact of various substituent modifications on the receptor binding affinity of piperidine and piperazine derivatives, which can serve as a guide for the modification of this compound.
| Core Scaffold | Substituent Position | Substituent | Receptor Target | Effect on Affinity (Ki in nM) | Reference |
|---|---|---|---|---|---|
| 3,3-dimethylpiperidine | N-substitution | Heterocyclic rings | Sigma-1 | High affinity (Ki = 0.14-0.38 nM) for specific heterocycles | |
| Piperazine | Side chain at position 3 | Phenylacetamide | Sigma-1 | Moderate affinity (Ki = 181 nM) | |
| Piperazinylalkylisoxazole | Ar1 group | o-methoxy phenyl | Dopamine (B1211576) D3 | Increased affinity (Ki = 2.6 nM) | |
| Piperidinylpiperazine | Various | Aryl groups | Acetyl-CoA Carboxylase | Varying inhibitory activity |
Computational Approaches in SAR of this compound Derivatives
Computational methods are indispensable tools in modern drug discovery and play a significant role in elucidating the SAR of this compound derivatives. These approaches can predict the biological activity of novel compounds, rationalize experimental findings, and guide the design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For piperidine derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. These models use molecular descriptors that quantify various physicochemical properties of the molecules to correlate them with their biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies of piperidine derivatives have been used to explore their binding modes within the active sites of their target proteins. This information is crucial for understanding the key interactions that govern ligand binding and for designing new inhibitors.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. MD simulations can be used to assess the stability of the binding pose obtained from molecular docking and to identify crucial amino acid residues involved in the interaction. For piperidine derivatives, MD simulations have helped to understand the stability of the compounds in the binding pocket and to correlate experimental results with the interaction frequency of specific amino acids.
These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery by providing a deeper understanding of the SAR of this compound derivatives and enabling the design of novel therapeutic agents.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of this compound derivatives, these studies have largely focused on their interaction with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.
Molecular Docking Studies:
Molecular docking studies of this compound analogs, such as nipecotic acid derivatives, have provided valuable insights into their binding mechanism with GATs. researchgate.net For instance, docking studies on derivatives of piperidine-3-carboxylic acid, a closely related scaffold, have helped to explain experimental results by visualizing the three-dimensional construction and interaction with key residues within the transporter's binding site. researchgate.net These studies often reveal the importance of specific functional groups and their spatial arrangement for optimal binding.
Key interactions typically observed in docking studies of this compound analogs with GABA transporters include:
Ionic Interactions: The carboxylate group of the acetic acid moiety is crucial for forming ionic bonds with positively charged residues in the binding pocket of the transporter.
Hydrogen Bonding: The piperidine ring nitrogen and the carboxylate oxygen atoms often participate in hydrogen bonding with amino acid residues, further stabilizing the ligand-protein complex.
Hydrophobic Interactions: Lipophilic substituents on the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding site, which can significantly enhance binding affinity. researchgate.net
| Derivative Type | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Example) |
| N-arylalkyl derivatives | Tyr60, Ser296, Gly297 | -8.5 kcal/mol |
| N-diarylalkenyl derivatives | Phe294, Tyr140, Ser396 | -9.2 kcal/mol |
| 4-substituted derivatives | Leu137, Tyr140, Gly297 | -7.8 kcal/mol |
This table presents hypothetical data based on typical findings for related GABA uptake inhibitors to illustrate the type of information generated from molecular docking studies.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein interaction over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. For GABA transporters, MD simulations have been used to study the binding and translocation processes of substrates and inhibitors. dtu.dk
A steered molecular dynamics (SMD) study on the human GABA transporter (GAT-1) with GABA and the nipecotic acid derivative, tiagabine, revealed the pathway of substrate translocation and the mechanism of inhibition. dtu.dk Such simulations can identify key residues involved in attracting and relocating the ligand within the transporter. dtu.dk For instance, charged residues in the extracellular vestibule and specific residues within the primary and secondary binding sites play essential functional roles. dtu.dk These dynamic studies complement the static picture provided by molecular docking and are crucial for a comprehensive understanding of the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their measured activity, such as inhibitory potency against a specific target.
For derivatives of this compound and its analogs, QSAR studies have been employed to identify the key structural features that govern their efficacy as GABA uptake inhibitors. These models can then be used to predict the activity of newly designed compounds, thereby guiding synthetic efforts towards more potent and selective inhibitors.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with a common scaffold (e.g., N-substituted this compound derivatives) and their corresponding biological activities (e.g., IC50 values for GAT inhibition) are collected.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
For example, a QSAR study on GABA analogues identified that bulky ligands, especially those containing a sulfur atom, tend to be better inhibitors of GABA-AT, a key enzyme in GABA metabolism. nih.govnih.gov Such insights are invaluable for the rational design of new, more effective compounds.
| QSAR Model Parameter | Value (Example) | Description |
| r² (Coefficient of Determination) | 0.85 | A measure of how well the model explains the variance in the observed activity. |
| q² (Cross-validated r²) | 0.72 | A measure of the model's predictive ability, determined by internal cross-validation. |
| F-statistic | 65.4 | Indicates the statistical significance of the regression model. |
| Key Descriptors | LogP, Molar Refractivity, Dipole Moment | Examples of physicochemical properties found to be important for activity. |
This table presents hypothetical data typical of a QSAR study to illustrate the statistical parameters used to evaluate a model's robustness and predictive power.
The insights gained from these computational studies are pivotal in the rational design and optimization of this compound derivatives as potential therapeutic agents. By combining molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can build a comprehensive understanding of the structure-activity relationships that govern the biological activity of these compounds.
Pharmacological and Biological Research on 3 Piperidineacetic Acid and Analogues
Neuropharmacological Investigations of 3-Piperidineacetic Acid Derivatives
Derivatives of this compound have been shown to interact with various neurotransmitter systems, most notably the GABAergic system. The modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, is a key mechanism for controlling neuronal excitability.
One of the well-studied analogues is nipecotic acid, a piperidine-3-carboxylic acid, which is known to inhibit the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant therapies. nih.gov
Furthermore, piperine (B192125), an alkaloid containing a piperidine (B6355638) ring, and its derivatives have been demonstrated to modulate the activity of GABAA receptors. nih.gov These receptors are ligand-gated ion channels that are the primary targets for benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant properties. The interaction of piperine and its analogue, 4,5-dihydropiperine, with the benzodiazepine (B76468) site on the GABAA receptor has been quantified, as shown in the table below. researchgate.net
| Compound | Target | IC50 (mM) |
|---|---|---|
| Piperine | GABAA Receptor (Benzodiazepine Site) | 1.2 |
| 4,5-Dihydropiperine | GABAA Receptor (Benzodiazepine Site) | 1.0 |
IC50: The half maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by half.
The modulation of GABAA receptors by these compounds suggests a potential mechanism for their observed CNS effects. Piperine and a derivative, SCT-66, have been shown to potentiate GABA-induced chloride currents in various GABAA receptor subtypes, with EC50 values in the micromolar range, indicating their ability to enhance GABAergic signaling. nih.govnih.gov
Several analogues of this compound have been investigated for their neuroprotective properties in various models of neuronal injury. These studies suggest that compounds based on this scaffold can mitigate neuronal damage through various mechanisms, including antioxidant and anti-inflammatory actions.
Piperine has demonstrated neuroprotective effects in models of kainic acid-induced neurotoxicity. mdpi.com Pretreatment with piperine was found to alleviate neuronal cell death in the hippocampus of rats subjected to kainic acid, a glutamate (B1630785) analogue that induces excitotoxicity. mdpi.com The proposed mechanism involves the upregulation of the nerve growth factor (NGF) signaling pathway. mdpi.com Similarly, piperine has been shown to protect against 3-nitropropionic acid-induced neurotoxicity, a model for Huntington's disease, by reducing neuronal loss and astrocyte activation. nih.gov In primary cultured hippocampal neurons, piperine exhibited a protective effect against glutamate-induced cell viability decrease and apoptosis. nih.gov
While specific EC50 values for the neuroprotective effects of direct this compound analogues are not widely reported, studies on related structures highlight the potential of this chemical class. For instance, in in vitro ischemia models, biphenylnitrone analogues of α-phenyl-N-tert-butylnitrone (PBN) have shown neuroprotective effects with EC50 values in the micromolar range, demonstrating their potency in protecting against cell death induced by respiratory chain blockers. nih.gov
The neuroprotective potential of these compounds is often linked to their ability to counteract oxidative stress. In models of H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells, various heterocyclic compounds have demonstrated the ability to preserve cell viability and reduce the production of reactive oxygen species (ROS).
The modulation of neurotransmitter systems and the neuroprotective effects of this compound analogues translate into a range of CNS activities, including anticonvulsant and anxiolytic effects.
The anticonvulsant properties of these derivatives are often linked to their interaction with the GABAergic system. A synthetic neuroactive steroid analogue, Co 3-0593, which interacts with the GABAA receptor, has demonstrated anticonvulsant activity in pentylenetetrazol-induced seizure models in both mice and rats. nih.gov The table below summarizes the in vivo anticonvulsant activity of this compound. nih.gov
| Compound | Test Model | Species | ED50 (mg/kg, i.p.) |
|---|---|---|---|
| Co 3-0593 | Pentylenetetrazol-induced seizures | Mice | 5.6 |
| Co 3-0593 | Pentylenetetrazol-induced seizures | Rats | 11.5 |
ED50: The median effective dose, which is the dose that produces a therapeutic effect in 50% of the population. i.p.: Intraperitoneal administration.
In addition to anticonvulsant effects, anxiolytic activity has been observed with these compounds. Co 3-0593 showed significant anxiolytic effects in the Geller-Seifter test, a model of anxiety, with this activity being maintained after chronic administration, suggesting a lack of tolerance development. nih.gov Piperine and its derivative SCT-66 have also been shown to induce anxiolytic effects in mice. nih.govnih.gov Furthermore, some piperazine (B1678402) derivatives, which share a six-membered heterocyclic ring with piperidine, have been reported to possess CNS depressant activity. nih.gov
Enzyme and Receptor Interaction Studies
The pharmacological effects of this compound and its analogues are underpinned by their specific interactions with various enzymes and receptors in the CNS. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.
Binding studies have revealed that derivatives of this compound can interact with a range of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Piperidine and piperazine derivatives have been identified as ligands for histamine (B1213489) H3 and sigma-1 receptors. nih.gov A study on a series of these compounds demonstrated high binding affinities, with Ki values in the nanomolar range. The piperidine moiety was found to be a key structural element for dual H3/σ1 receptor activity. nih.gov The binding affinities of selected piperidine derivatives are presented in the table below. nih.gov
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
|---|---|---|---|
| Compound 5 | 7.70 | 3.64 | - |
| Compound 11 | 6.2 | 4.41 | 67.9 |
Ki: The inhibition constant, which represents the concentration of an inhibitor required to produce half-maximum inhibition. hH3R: Human histamine H3 receptor. σ1R: Sigma-1 receptor. σ2R: Sigma-2 receptor.
In addition, piperazine derivatives have been synthesized and evaluated for their binding to dopamine (B1211576) D2 and D3 receptors. mdpi.com These receptors are important targets for antipsychotic medications. A phenylacetamide derivative containing a piperazine ring has also been shown to interact with sigma-1 receptors with moderate affinity. nih.govresearchgate.net
Analogues of this compound have been shown to inhibit the activity of various enzymes, which can have significant therapeutic implications.
One important class of enzymes targeted by these derivatives is the cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) and is a key strategy in the symptomatic treatment of Alzheimer's disease. Piperidinone derivatives have been synthesized and shown to inhibit both AChE and BuChE. acgpubs.org For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was found to be a potent AChE inhibitor. acgpubs.org Piperine and its derivatives have also exhibited AChE inhibitory activity. researchgate.net
Another class of enzymes inhibited by piperidine derivatives is the matrix metalloproteinases (MMPs). Specifically, beta-sulfone 3,3-piperidine hydroxamates have been designed as selective inhibitors of tumor necrosis factor-α converting enzyme (TACE), also known as ADAM17. nih.gov The table below shows the inhibitory activity of a representative compound from this series against TACE and other MMPs. nih.gov
| Compound | TACE IC50 (nM) | MMP-2 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
|---|---|---|---|---|
| β-sulfone 3,3-piperidine hydroxamate analog | 1 | >10000 | 150 | >10000 |
IC50: The half maximal inhibitory concentration. TACE: Tumor necrosis factor-α converting enzyme. MMP: Matrix metalloproteinase.
Furthermore, some piperazine-based compounds have been evaluated as inhibitors of other enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. nih.gov
Receptor Agonism and Antagonism by Piperidineacetic Acid Scaffolds
The piperidineacetic acid scaffold and its derivatives have been the subject of investigation for their interactions with various receptors, demonstrating both agonistic and antagonistic activities. These interactions are crucial for their potential therapeutic effects.
One area of research has focused on the γ-aminobutyric acid type A (GABAA) receptor. A series of bioisosteric N1- and N2-substituted 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, which are related to piperidineacetic acid, have been synthesized and pharmacologically characterized. While the unsubstituted version acts as a weak antagonist at the α1β2γ2 GABAA receptor, the introduction of alkyl or aryl substituents at the N1- or N2- position results in antagonists with binding affinities in the high nanomolar to low micromolar range. nih.gov Docking studies suggest that these analogues bind to the orthosteric binding site of the receptor, with the core scaffold of the N2-substituted analogues potentially adopting a flipped orientation within the binding pocket. nih.gov
In the realm of dopamine receptors, a scaffold hybridization strategy has led to the discovery of potent and selective ligands for the dopamine D₃ receptor. nih.gov This approach involves linking a primary pharmacophore, such as N-(2,3-dichlorophenyl)piperazine, to a secondary pharmacophore through a flexible linker. nih.gov Molecular modeling studies have shown that these bitopic ligands interact with both the orthosteric and a secondary binding pocket of the D₃ receptor. nih.gov This research has yielded compounds with D₃ receptor-preferential profiles as well as multitarget ligands that also interact with D₂ and serotonin (B10506) receptors, highlighting the versatility of the piperidine scaffold in designing receptor-specific molecules. nih.gov
Furthermore, research into piperidine-3-carboxylic acid esters has identified potent inhibitors of the dopamine transporter (DAT). nih.gov These compounds can be viewed as truncated versions of other known DAT inhibitors. The n-propyl derivative, in particular, was found to be a highly potent inhibitor of dopamine uptake, demonstrating a binding affinity of 3 nM. nih.gov This indicates that the piperidineacetic acid scaffold can be effectively utilized to develop potent ligands for neurotransmitter transporters.
Therapeutic Potential and Disease Model Studies
Derivatives of piperidine have demonstrated potential anti-inflammatory and analgesic properties in various preclinical studies. For instance, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was tested for its effects on both acute and chronic inflammation. In a carrageenan-induced paw edema model in rats, C1 significantly reduced swelling, with higher doses showing efficacy comparable to the standard anti-inflammatory drug indomethacin. researchgate.net In a chronic inflammation model using cotton pellet granuloma, C1 also exhibited significant antiproliferative effects. researchgate.net
Another related compound, piperine, which contains a piperidine moiety, has been extensively studied for its anti-inflammatory and antiarthritic effects. In human interleukin 1β-stimulated fibroblast-like synoviocytes, piperine inhibited the expression of interleukin-6 (IL-6) and matrix metalloproteinase-13 (MMP-13), and reduced the production of prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov In rat models of arthritis, orally administered piperine significantly reduced nociceptive and arthritic symptoms. nih.govnih.gov Histological analysis of the ankle joints in these models showed a significant reduction in the inflammatory area following piperine treatment. nih.govnih.gov These findings suggest that piperidine-containing structures have the potential to be developed into new anti-inflammatory and analgesic agents.
Table 1: Anti-inflammatory Effects of Piperidine Derivatives
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Carrageenan-induced paw edema (acute) | Decreased paw edema by 61.98%, 80.84%, and 90.32% at 50, 100, and 200 mg/kg doses, respectively. | researchgate.net |
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Cotton pellet granuloma (chronic) | Showed antiproliferative effect of 46.1% at 100 mg/kg. | researchgate.net |
| Piperine | IL-1β-stimulated synoviocytes | Inhibited expression of IL-6 and MMP-13; reduced production of PGE2. | nih.govnih.gov |
| Piperine | Rat arthritis model | Significantly reduced nociceptive and arthritic symptoms; reduced inflammatory area in ankle joints. | nih.govnih.gov |
The development of novel agents to combat osteoporosis has led to the investigation of piperidine derivatives as potential therapeutic options. Research has focused on their ability to inhibit bone resorption.
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against cathepsin K, a key enzyme in bone degradation. nih.govmdpi.comresearchgate.net One particular compound, designated H-9, demonstrated potent inhibition of cathepsin K with an IC₅₀ value of 0.08 µM. researchgate.net In vitro studies showed that H-9 had anti-bone resorption effects comparable to MIV-711, a known cathepsin K inhibitor. mdpi.com Furthermore, in vivo experiments in an ovariectomized (OVX) mouse model of osteoporosis revealed that H-9 increased bone mineral density. mdpi.com
Another class of compounds, (piperidinomethylene)bis(phosphonic acid) derivatives, has also been evaluated for its potential in treating osteoporosis. nih.gov These compounds were tested for their ability to inhibit the rise in serum calcium induced by parathyroid hormone in rats. Several derivatives, particularly those with 4-alkylidene and 4,4-cyclic dialkyl substitutions on the piperidine ring, showed significant inhibitory activity. nih.gov Two 4-alkylidene compounds and one 4,4-cyclic dialkyl compound were found to be potent when administered both intravenously and orally. nih.gov
Table 2: Anti-Osteoporosis Activity of Piperidine Derivatives
| Compound Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Piperidine-3-carboxamide derivatives (e.g., H-9) | Cathepsin K inhibition | H-9 showed potent inhibition (IC₅₀ = 0.08 µM) and increased bone mineral density in an osteoporosis mouse model. | nih.govmdpi.comresearchgate.net |
| (Piperidinomethylene)bis(phosphonic acid) derivatives | Inhibition of parathyroid hormone-induced hypercalcemia | Certain 4-alkylidene and 4,4-cyclic dialkyl derivatives showed potent activity. | nih.gov |
In the context of Alzheimer's disease, research has focused on the role of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides that form plaques in the brain. scispace.comnih.gov γ-Secretase modulators (GSMs) are being investigated as a therapeutic strategy because they can selectively reduce the formation of the toxic Aβ42 peptide. nih.govacs.org
Piperidineacetic acid-based γ-secretase modulators have been developed and studied for their mechanism of action. nih.gov Research has shown that these GSMs directly bind to Presenilin-1 (PS1), which is the catalytic subunit of the γ-secretase complex. nih.govacs.org This binding is allosteric and induces a conformational change in the active site of the enzyme, leading to a modulation of its activity. nih.gov This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), thereby reducing the production of Aβ42. nih.gov
The development of potent GSM photoaffinity probes based on the piperidine acetic acid scaffold has been instrumental in identifying PS1 as the direct binding partner. scispace.com This understanding of the direct interaction between piperidineacetic acid-based GSMs and a key component of the γ-secretase complex is crucial for the rational design of new and more effective therapeutic agents for Alzheimer's disease. acs.org
The piperidine scaffold is a common feature in many compounds with demonstrated anticancer activity. researchgate.net Research has explored the potential of various piperidine derivatives to inhibit cancer cell proliferation and induce apoptosis.
One study synthesized a series of novel vindoline-piperazine conjugates, where N-substituted piperazine pharmacophores were attached to the Vinca alkaloid vindoline. mdpi.com Several of these conjugates exhibited significant antiproliferative effects against a panel of 60 human tumor cell lines. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent, showing low micromolar growth inhibition values against breast and non-small cell lung cancer cell lines, respectively. mdpi.com
Another area of investigation involves the development of piperidine derivatives as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. researchgate.net These compounds have been shown to induce apoptosis and inhibit the epithelial-mesenchymal transition in prostate cancer cells. researchgate.net Additionally, piperazine derivatives have been explored for their anticancer properties, with some compounds showing the ability to induce apoptosis by causing cell cycle arrest at the subG1 phase. researchgate.net Furthermore, piperine, a naturally occurring compound containing a piperidine ring, has been shown to inhibit cancer cell invasion and metastasis. nih.gov
Table 3: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action/Key Findings | Reference |
|---|---|---|---|
| Vindoline-piperazine conjugates | Breast (MDA-MB-468), Non-small cell lung (HOP-92) | Antiproliferative effects with low micromolar GI₅₀ values. | mdpi.com |
| Piperidine derivatives | Prostate (PC3) | Tubulin polymerization inhibition, induction of apoptosis, inhibition of epithelial-mesenchymal transition. | researchgate.net |
| Benzothiazole-piperazine derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | Cause apoptosis by cell cycle arrest at subG1 phase. | researchgate.net |
| Piperine | Human gastric cancer | Inhibits cancer cell invasion and metastasis. | nih.gov |
The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and piperidine derivatives have shown promise in this area. Translation inhibitors of the 3,5-diamino-piperidine series, which act as aminoglycoside mimetics, have been shown to inhibit bacterial growth. nih.gov These compounds are designed to mimic the 2-deoxystreptamine (B1221613) (2-DOS) ring of aminoglycosides, which is crucial for binding to the ribosomal RNA target. nih.gov The cis-3,5-diamino-piperidine (DAP) ring retains the key cis-1,3-diamine configuration necessary for this interaction. nih.gov
Derivatives of this DAP series have demonstrated potent antimicrobial activity, particularly against Pseudomonas aeruginosa, a pathogen known for its high level of antibiotic resistance. nih.gov One compound from this series showed robust and consistent activity against a panel of clinical isolates of P. aeruginosa, with potent MIC₈₀ and MIC₉₀ values. nih.gov The optimization of these compounds, including the attachment of "tailpiece" substituents, has been a focus of research to enhance their antibacterial activity, especially in the presence of serum. nih.gov
Other studies have also explored the antimicrobial properties of piperidine derivatives. For example, newly synthesized piperidine compounds have been tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) using the disc diffusion method. biointerfaceresearch.com Some of these compounds showed good activity, comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com
Table 4: Antibacterial Activity of Piperidine Derivatives
| Compound Class/Derivative | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 3,5-diamino-piperidine (DAP) translation inhibitors | Pseudomonas aeruginosa | Potent activity against clinical isolates, acting as aminoglycoside mimetics. | nih.gov |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Showed good activity compared to chloramphenicol. | biointerfaceresearch.com |
Metabolomic and Biotransformation Pathways
The metabolic pathways of compounds containing a piperidine ring are diverse and crucial for their pharmacological activity and clearance from the body. Understanding these pathways for analogs of this compound can illuminate its own potential biotransformation and endogenous roles.
Biotransformation of Related Pharmaceutical Compounds
The biotransformation of pharmaceutical compounds containing a piperidine moiety is a key area of pharmacological research. The metabolism of these drugs often involves a variety of enzymatic reactions that can lead to either activation or inactivation of the parent compound. Common metabolic fates for alicyclic amines like piperidine include N-dealkylation, ring α-oxidation to lactams, N-oxidation, and ring-opening reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.
A prominent example of a structurally related compound is methylphenidate, a medication used for attention deficit hyperactivity disorder (ADHD). A major metabolic pathway for methylphenidate involves de-esterification by the carboxylesterase CES1A1 to form α-phenyl-2-piperidineacetic acid, also known as ritalinic acid. This process represents a significant route of inactivation and excretion of the drug. nih.govwikipedia.orgnih.govnih.gov
Furthermore, the metabolism of various 4-aminopiperidine (B84694) drugs has been shown to be predominantly mediated by CYP3A4, leading to N-dealkylation. caymanchem.com Other cytochrome P450 isoenzymes can also be involved in the metabolism of piperidine-containing drugs. For instance, the metabolism of certain piperidine derivatives can undergo ring contraction to form pyrrolidine (B122466) structures.
The biotransformation of areca nut alkaloids, such as arecaidine (B1214280) and guvacine, which are structurally similar to piperidine-3-carboxylic acid (nipecotic acid), also offers valuable insights. Arecaidine, for example, is metabolized to N-methylnipecotic acid through the reduction of a carbon-carbon double bond. nih.gov
These examples highlight the diverse enzymatic machinery involved in the metabolism of piperidine-containing compounds and suggest potential biotransformation pathways for this compound, which would likely involve enzymes from the cytochrome P450 superfamily and carboxylesterases.
Table 1: Biotransformation of Pharmaceutical Compounds Related to this compound
| Parent Compound | Metabolite(s) | Key Enzymes Involved | Metabolic Pathway |
|---|---|---|---|
| Methylphenidate | Ritalinic acid (α-phenyl-2-piperidineacetic acid) | Carboxylesterase CES1A1 | De-esterification |
| Various 4-Aminopiperidine Drugs | N-dealkylated metabolites | Cytochrome P450 3A4 (CYP3A4) | N-dealkylation |
| Arecaidine | N-methylnipecotic acid | Not specified | C-C double bond reduction |
| N-benzylpiperidine | β-oxo and α-oxo metabolites | Cytochrome P-450 | Ring oxidation |
Role as a Metabolite in Biological Systems
While the biotransformation of xenobiotic piperidine compounds is well-documented, the role of this compound as an endogenous metabolite is less clear. However, the parent compound, piperidine, is known to be a naturally occurring metabolite in the human body.
Studies on nipecotic acid (piperidine-3-carboxylic acid), a close structural analog of this compound, provide some clues. Research on the in vivo metabolism of nipecotic acid in the rabbit retina has shown that it has a long effective half-life and that no labeled metabolites were detected. nih.gov This suggests that nipecotic acid is not readily metabolized in nervous tissue, indicating a potential for persistence if this compound were to be formed endogenously. nih.gov Nipecotic acid itself is a known inhibitor of gamma-aminobutyric acid (GABA) uptake. nih.gov
Guvacine, another related compound found in areca nuts, is a tetrahydropyridine (B1245486) derivative and also acts as a GABA uptake inhibitor. wikipedia.org Its presence in a natural product and its interaction with a major neurotransmitter system highlight the potential for piperidine-based carboxylic acids to have biological activity.
Although direct evidence for the endogenous presence and metabolic role of this compound in biological systems remains elusive, the established metabolic pathways of its structural analogs and the biological activity of similar compounds suggest that it could potentially act as a signaling molecule or a metabolic byproduct with, as yet, uncharacterized functions.
Table 2: Biological Context of this compound and its Analogs
| Compound | Biological System/Source | Observed Role/Finding |
|---|---|---|
| Nipecotic Acid (Piperidine-3-carboxylic acid) | Rabbit Retina | Long half-life with no detected metabolites, suggesting metabolic stability. nih.gov |
| Guvacine | Areca Nuts | Natural product, inhibitor of GABA uptake. wikipedia.org |
Analytical Methodologies for 3 Piperidineacetic Acid and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 3-Piperidineacetic acid, enabling its separation from complex biological matrices and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common approach, typically utilizing a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or acetate, to control the pH and influence the retention of the analyte.
Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging, especially for achieving low detection limits. To overcome this, pre-column derivatization is a frequently employed strategy. Reagents that react with the secondary amine or the carboxylic acid group to introduce a UV-absorbing or fluorescent tag are used. For instance, derivatization of the piperidine (B6355638) nitrogen with agents like p-toluenesulfonyl chloride or benzoyl chloride can significantly enhance UV detectability nih.gov.
The selection of the mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation from endogenous components and potential metabolites. Method validation, following guidelines from the International Conference on Harmonisation (ICH), ensures the reliability of the analytical procedure by assessing parameters such as linearity, accuracy, precision, and robustness.
Table 1: Representative HPLC Methods for Piperidine-Containing Compounds
| Parameter | Method 1 (Derivatization) | Method 2 (Direct, MS Detection) |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 228 nm (after derivatization) | Mass Spectrometry (ESI+) |
| Derivatizing Agent | p-Toluenesulfonyl Chloride | Not Applicable |
Gas Chromatography (GC) offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, the analysis of polar and non-volatile compounds like this compound by GC requires a derivatization step to increase their volatility and thermal stability.
A common derivatization technique for compounds containing carboxylic acid and amine functionalities is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens on the carboxylic acid and the secondary amine into less polar trimethylsilyl (B98337) (TMS) derivatives. This process significantly improves the chromatographic peak shape and reduces tailing.
The choice of the GC column is also critical. A mid-polarity column, such as one with a (35% diphenyl/65% dimethyl siloxane) stationary phase, is often suitable for separating the derivatized analytes. The oven temperature program, including initial temperature, ramp rate, and final temperature, must be optimized to achieve good separation of the target analyte from other components in the sample. Headspace GC can also be an alternative for analyzing volatile impurities or by-products.
Table 2: Typical GC Parameters for the Analysis of Derivatized Carboxylic Acids
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Derivatizing Agent | BSTFA with 1% TMCS |
Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. The separation and quantification of individual enantiomers are often necessary as they may exhibit different pharmacological activities. Chiral chromatography is the most effective method for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), have proven to be highly effective for the resolution of a wide range of chiral compounds, including piperidine derivatives.
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or ethanol (B145695) with additives). Small amounts of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, are often added to the mobile phase to improve peak shape and resolution. Similar to achiral HPLC, pre-column derivatization may be employed to enhance detection sensitivity if a UV detector is used. The choice between direct separation of the underivatized enantiomers and separation of their diastereomeric derivatives depends on the specific compound and the available CSPs.
Table 3: Chiral HPLC Conditions for Separation of Piperidine Derivatives
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol with 0.1% Diethylamine |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV at 228 nm (after derivatization) |
Spectroscopic Characterization Methods in Research
Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
In the ¹H NMR spectrum, characteristic signals for the protons on the piperidine ring and the acetic acid side chain would be expected. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are influenced by their axial or equatorial positions and their proximity to the nitrogen atom and the acetic acid substituent. The protons of the methylene (B1212753) group in the acetic acid moiety would typically appear as a doublet, coupled to the proton at the C3 position.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the methylene carbon of the acetic acid side chain. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure.
Mass Spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of this compound. When coupled with a chromatographic separation method like HPLC or GC, it provides a powerful analytical platform (LC-MS or GC-MS).
Common ionization techniques for LC-MS analysis of polar compounds like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the molecule can be readily protonated to form the [M+H]⁺ ion.
The fragmentation pattern of the molecular ion, obtained through tandem mass spectrometry (MS/MS), is crucial for structural confirmation and selective quantification. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the piperidine ring. The fragmentation of the piperidine ring can lead to several characteristic product ions. By monitoring specific parent-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, high selectivity and sensitivity can be achieved for quantitative analysis in complex biological matrices. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which further aids in the confirmation of the elemental composition of the molecule and its fragments.
Table 4: Predicted Mass Spectrometric Fragments of this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 144.102 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 126.091 | Loss of water from the carboxylic acid |
| [M+H - CO₂]⁺ | 100.107 | Loss of carbon dioxide |
| C₅H₁₀N⁺ | 84.081 | Fragment from piperidine ring cleavage |
Derivatization Strategies for Enhanced Analytical Detection
The analysis of this compound and its metabolites often requires derivatization to improve their chromatographic behavior and enhance detection sensitivity. actascientific.com Like many amino acids, this compound lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors. creative-proteomics.comwaters.com Derivatization introduces a chemical tag to the molecule, which imparts desirable properties for analysis. actascientific.com This process can enhance volatility for gas chromatography or, more commonly for this compound, improve detectability for liquid chromatography. actascientific.com
Pre-column and Post-column Derivatization Techniques
Derivatization for HPLC analysis can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). sigmaaldrich.com Both techniques have distinct advantages and are chosen based on the analyte's properties and the analytical goals.
Pre-column Derivatization: In this approach, the derivatizing reagent reacts with the analyte before injection into the HPLC system. actascientific.com A significant advantage of this method is the wider range of available reagents and reaction conditions. sigmaaldrich.com It can also be beneficial as the separation of the derivatized analytes can be optimized. However, a key consideration is the stability of the resulting derivative and the potential for interference from excess reagent or by-products, which may require removal before analysis. actascientific.comactascientific.com For this compound, which contains a secondary amine, reagents that react with such functional groups are necessary.
Post-column Derivatization: This technique involves the reaction of the analyte with a derivatizing reagent after it has been separated on the analytical column and before it reaches the detector. actascientific.com Post-column derivatization is often preferred for its reproducibility, as the reaction is typically automated and occurs in a controlled environment. creative-proteomics.com It also eliminates the possibility of interference from reagent by-products during the chromatographic separation. actascientific.comcreative-proteomics.com Common reagents for post-column derivatization of amines include ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA), though OPA is primarily reactive with primary amines. actascientific.com
| Technique | Description | Advantages | Disadvantages | Applicability to this compound |
| Pre-column Derivatization | Analyte is derivatized before injection onto the HPLC column. actascientific.com | Wide variety of reagents, potential for sample cleanup. sigmaaldrich.com | Derivative stability can be a concern, potential for interfering peaks from excess reagent. actascientific.com | Suitable for creating stable derivatives with reagents that react with secondary amines. |
| Post-column Derivatization | Derivatization occurs after chromatographic separation and before detection. actascientific.com | High reproducibility, no interference from reagent by-products during separation. creative-proteomics.com | Limited choice of reagents due to reaction time constraints, potential for band broadening. | Can be employed if a suitable rapid reaction for secondary amines is available. |
Development of UV-Active and Fluorescent Derivatives
To enhance the detectability of this compound, derivatizing agents that introduce a UV-absorbing or fluorescent moiety are commonly employed. The choice between a UV-active and a fluorescent derivative often depends on the required sensitivity, with fluorescence detection generally offering higher sensitivity. sdiarticle4.com
UV-Active Derivatives: Several reagents can be used to create derivatives of this compound that are detectable by UV-Vis spectrophotometry. Phenyl isothiocyanate (PITC), also known as Edman's reagent, reacts with both primary and secondary amines to form stable thiocarbamyl derivatives that absorb UV light. actascientific.com Another option is 2,4-Dinitrofluorobenzene (DNFB), which reacts with primary and secondary amino acids to form stable derivatives. creative-proteomics.com
Fluorescent Derivatives: For high-sensitivity analysis, fluorescent derivatization is the preferred method. Reagents that form highly fluorescent products with secondary amines are particularly relevant for this compound.
9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts rapidly with both primary and secondary amines to produce stable and highly fluorescent derivatives. creative-proteomics.comnih.gov The resulting FMOC-amino acid derivatives can be detected with high sensitivity. creative-proteomics.com
Dansyl chloride: This reagent reacts with primary and secondary amines to yield strongly fluorescent derivatives. creative-proteomics.com However, the reaction can be slow, and the derivatives may be less stable than those formed with FMOC-Cl. creative-proteomics.com
o-Phthalaldehyde (OPA): While OPA is a popular reagent for primary amines, it does not react with secondary amines like this compound on its own. nih.govjascoinc.com However, it can be used in combination with a thiol in a pre-column derivatization method to analyze primary amino acids, while a secondary reagent like FMOC is used for secondary amino acids. jascoinc.com
| Derivatizing Reagent | Functional Group Reactivity | Detection Method | Key Characteristics |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV | Forms stable thiocarbamyl derivatives. actascientific.com |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | UV | Forms stable dinitrophenyl derivatives. creative-proteomics.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Rapid reaction, stable and highly fluorescent derivatives. creative-proteomics.comnih.gov |
| Dansyl chloride | Primary and Secondary Amines | Fluorescence | Strong fluorescence, but slower reaction and potential stability issues. creative-proteomics.com |
Quantitative Analytical Method Validation in Biological Matrices
The validation of analytical methods is crucial to ensure the reliability and reproducibility of quantitative data for this compound and its metabolites in biological matrices such as plasma, urine, or tissue homogenates. nih.govscispace.com Method validation demonstrates that a particular analytical procedure is suitable for its intended purpose. scispace.com The validation process involves evaluating several key parameters as outlined by regulatory guidelines. mdpi.com
A full validation is necessary when a new bioanalytical method is developed. nih.govscispace.com Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. globalresearchonline.net A calibration curve with a minimum of six standard points is typically used. nih.gov
Accuracy and Precision: The accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. globalresearchonline.net These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. mdpi.com The mean value should generally be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%. globalresearchonline.net
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov For the LLOQ, the accuracy is often acceptable within ±20% of the nominal value, with a precision of ≤20%. globalresearchonline.net
Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage). nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to measure the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The relationship between concentration and analytical response. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness of measured values to the true concentration. | Within ±15% of the nominal value (±20% for LLOQ). globalresearchonline.net |
| Precision | Degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). globalresearchonline.net |
| LLOQ | The lowest quantifiable concentration. | Signal should be at least 5-10 times the baseline noise; accuracy and precision within specified limits. nih.gov |
| Recovery | Efficiency of the sample extraction process. | Consistent and reproducible recovery is desired. |
| Stability | Analyte stability under various conditions. | Analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration. |
Future Perspectives and Emerging Research Areas
Development of Novel 3-Piperidineacetic Acid Scaffolds with Enhanced Bioactivity
The development of novel scaffolds based on the this compound framework is a key strategy to improve therapeutic efficacy. ajchem-a.comnih.govmdpi.com By systematically modifying the core structure, researchers aim to enhance bioactivity, selectivity, and pharmacokinetic properties.
Recent research has highlighted the importance of the piperidine (B6355638) ring in the design of new drugs. nih.govmdpi.com The synthesis of highly substituted piperidine analogs has been shown to yield compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com For instance, the introduction of various substituents on the piperidine ring can significantly influence the compound's interaction with biological targets.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel scaffolds. researchgate.netrsc.org By correlating specific structural modifications with changes in biological activity, researchers can identify key pharmacophoric features. For example, the addition of aromatic or heterocyclic rings to the piperidine core has been explored to enhance binding affinity to target proteins. researchgate.net Computational modeling and molecular docking studies further aid in predicting the binding modes of these new derivatives, allowing for a more rational design approach. nih.gov
Table 1: Examples of Bioactive Piperidine Derivatives and their Potential Applications
| Compound Class | Biological Activity | Potential Therapeutic Application |
| N-substituted piperidine analogs | Anti-Alzheimer's agents | Alzheimer's Disease |
| Piperidine-3-carboxylic acid analogs | Anticonvulsants | Epilepsy |
| 2,6-diaryl-3-methyl-4-piperidones | Analgesic, Antifungal | Pain management, Fungal infections |
Advanced Drug Delivery Systems Incorporating this compound Derivatives
To overcome challenges such as poor solubility, limited permeability across biological membranes, and off-target effects, advanced drug delivery systems are being explored for this compound derivatives. These systems aim to enhance the therapeutic index of these compounds by ensuring they reach their target site in a controlled and efficient manner.
One promising approach is the use of prodrugs . nih.govnih.govmdpi.comslideshare.netactamedicamarisiensis.ro A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.govnih.gov For this compound derivatives, which may contain a charged carboxylic acid group at physiological pH, esterification to form a more lipophilic prodrug can improve absorption. nih.govactamedicamarisiensis.ro These ester prodrugs can be designed to be hydrolyzed by esterases in the blood or specific tissues, releasing the active drug. slideshare.net
Nanoparticle-based delivery systems also offer significant advantages. frontiersin.orgd-nb.infoprf.orgnih.govnih.govnih.govnih.govmdpi.comjuniperpublishers.commdpi.com These systems can encapsulate the drug, protecting it from degradation and enabling targeted delivery. nih.gov Different types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be tailored for specific applications. nih.gov For example, the surface of nanoparticles can be modified with ligands that bind to receptors overexpressed on diseased cells, thereby increasing the local concentration of the drug and reducing systemic toxicity. prf.org
Table 2: Advanced Drug Delivery Strategies for Piperidine Derivatives
| Delivery System | Mechanism | Potential Advantages |
| Prodrugs | Chemical modification to an inactive form, activated in vivo. nih.govnih.gov | Improved solubility, permeability, and bioavailability. nih.govactamedicamarisiensis.ro |
| Liposomes | Encapsulation in phospholipid vesicles. | High biocompatibility, delivery of both hydrophilic and hydrophobic drugs. frontiersin.org |
| Polymeric Nanoparticles | Entrapment within a biodegradable polymer matrix. d-nb.info | Controlled and sustained release, surface functionalization for targeting. nih.govnih.gov |
| Solid Lipid Nanoparticles | Drug incorporation into a solid lipid core. | Improved stability, controlled release. nih.gov |
Mechanistic Insights into Biological Interactions of this compound
A deep understanding of how this compound derivatives interact with their biological targets at a molecular level is essential for the development of more effective and safer drugs. Several advanced techniques are employed to elucidate these mechanisms.
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding modes of these compounds. nih.govnih.govmdpi.comijpsdronline.com These computational methods can predict how a ligand interacts with the active site of a protein, identifying key amino acid residues involved in the binding. nih.gov This information is instrumental in understanding the structure-activity relationships and in designing new derivatives with improved affinity and selectivity.
Target identification and validation are critical steps in understanding the mechanism of action. nih.govcreative-biolabs.comtechnologynetworks.comfiveable.meevotec.com Phenotypic screening can identify compounds that produce a desired biological effect, and subsequent target deconvolution techniques can pinpoint the specific molecular target. nih.govevotec.com Once a target is identified, its role in the disease process must be validated to ensure that modulating its activity will have a therapeutic benefit. technologynetworks.comfiveable.me
Table 3: Techniques for Elucidating Biological Interactions
| Technique | Information Gained |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability of the ligand-receptor complex. nih.govnih.govmdpi.com |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relates the 3D properties of molecules to their biological activity. nih.gov |
| Target Identification and Validation | Determines the specific molecular target of a drug and confirms its relevance to the disease. creative-biolabs.comtechnologynetworks.com |
Clinical Translational Research Prospects
The ultimate goal of developing novel this compound derivatives is their successful translation into clinical practice. This requires a rigorous process of preclinical and clinical research to evaluate their safety and efficacy.
The therapeutic potential of piperidine-containing compounds has been demonstrated in various preclinical studies. nih.govnih.gov For example, piperine (B192125), a well-known natural product containing a piperidine moiety, has shown promising anticancer and neuroprotective activities in preclinical models. nih.govnih.gov While no this compound derivatives are currently in late-stage clinical trials, the broad range of biological activities exhibited by the piperidine class of compounds suggests significant therapeutic potential. researchgate.net
Future translational research will likely focus on identifying specific disease indications where this compound derivatives show the most promise. This will involve extensive preclinical testing in relevant animal models of disease. For compounds that demonstrate a favorable safety and efficacy profile, the next step will be to navigate the regulatory process to initiate clinical trials in humans. The development of robust biomarkers to monitor the therapeutic response and potential toxicity will be crucial for the success of these clinical studies.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-Piperidineacetic acid?
- Methodological Guidance : Focus on reaction conditions (e.g., temperature, solvent selection, catalyst use) and purification techniques (e.g., recrystallization, column chromatography). For reproducibility, document stoichiometric ratios and reaction kinetics. Validate synthesis success using analytical methods like NMR or LC-MS. Refer to chemical databases (e.g., PubChem) for structural validation and CAS registry numbers . Experimental planning should align with realistic objectives and task distribution within research teams .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Guidance : Use a combination of spectroscopic (e.g., -NMR, IR) and chromatographic (e.g., HPLC, GC-MS) methods. Ensure protocols are detailed enough for replication, including instrument parameters (e.g., column type, mobile phase) and calibration standards. Cross-validate results with theoretical data (e.g., computational InChIKey predictions) . For rigorous reporting, follow journal-specific guidelines on data presentation and statistical validation .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Guidance : Use personal protective equipment (PPE), including gloves and eye protection. Store the compound in a tightly sealed container at 0–8°C to prevent degradation . Avoid inhalation of fumes and minimize dust generation during weighing. In case of accidental exposure, rinse affected areas immediately and consult safety data sheets (SDS) for first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and existing literature on this compound’s physicochemical properties?
- Methodological Guidance : Conduct systematic statistical analyses (e.g., t-tests, ANOVA) to assess data reliability. Compare results with prior studies, highlighting methodological differences (e.g., solvent polarity, temperature gradients). Use frameworks like PICO or FINER to evaluate research gaps and hypothesis feasibility . Document limitations (e.g., instrument sensitivity) to contextualize discrepancies .
Q. What steps ensure reproducibility in synthesizing this compound across multiple batches?
- Methodological Guidance : Standardize protocols for reaction monitoring (e.g., TLC checks) and purification. Address batch-to-batch variability by requesting additional quality control (e.g., peptide content analysis, salt removal) for sensitive assays . Maintain detailed lab notebooks with raw data, environmental conditions, and equipment calibration logs to enable replication .
Q. How can advanced spectroscopic techniques (e.g., -NMR or high-resolution LC-MS) enhance structural elucidation of this compound derivatives?
- Methodological Guidance : Optimize NMR parameters (e.g., relaxation delays, decoupling) for complex spin systems. For LC-MS, employ collision-induced dissociation (CID) to fragment ions and confirm substituent positions. Cross-reference experimental spectra with computational predictions (e.g., density functional theory (DFT) simulations) to validate assignments .
Q. What computational approaches are suitable for modeling this compound’s interactions in biological or catalytic systems?
- Methodological Guidance : Use molecular docking software (e.g., AutoDock) to predict binding affinities with target proteins. For electronic structure analysis, apply DFT to calculate frontier molecular orbitals (FMOs) or charge distribution. Validate models with experimental data (e.g., crystallography, kinetic studies) and adjust force fields for accuracy .
Q. How should researchers address discrepancies between theoretical predictions and experimental observations for this compound’s reactivity?
- Methodological Guidance : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. Perform sensitivity analyses to identify variables (e.g., pH, counterions) affecting reactivity. Publish negative results to inform future studies and refine theoretical frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
